An In-depth Technical Guide to 4-benzyl-3-(4-nitrophenyl)-1,2,4-triazole: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-benzyl-3-(4-nitrophenyl)-1,2,4-triazole: Synthesis, Characterization, and Potential Applications
Executive Summary
This technical guide provides a comprehensive scientific overview of the heterocyclic compound 4-benzyl-3-(4-nitrophenyl)-1,2,4-triazole. While this specific isomeric configuration is not widely cataloged with a dedicated CAS number in preeminent chemical databases, its structural motifs—the 1,2,4-triazole core, a benzyl group, and a nitrophenyl substituent—are of significant interest in medicinal chemistry and materials science. This document delineates the compound's precise chemical identity, proposes authoritative synthetic routes based on established heterocyclic chemistry principles, and explores its potential biological activities by drawing parallels with structurally related, well-documented analogues. By synthesizing data from disparate sources, this guide serves as a foundational resource for researchers aiming to synthesize, characterize, and investigate this molecule and its derivatives.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is foundational to all subsequent research. The compound is a specific isomer of a disubstituted benzyl-phenyl-triazole.
IUPAC Name and CAS Number
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Systematic IUPAC Name: 4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole
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CAS Number: A specific CAS registry number for this exact isomer, 4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole, is not readily found in major public databases such as PubChem or the Chemical Abstracts Service registry. This suggests the compound is either novel or not widely reported in indexed literature. Researchers are advised to perform thorough literature and patent searches before commencing synthesis to ensure novelty. In contrast, a related isomer, 1-(4-Nitrobenzyl)-1,2,4-triazole, is well-documented with CAS Number 119192-09-5.[1]
Molecular Structure and Properties
The key physicochemical properties derived from the compound's structure are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₄O₂ | (Calculated) |
| Molecular Weight | 280.28 g/mol | (Calculated) |
| 2D Structure | (Generated) | |
| InChI Key | (Not available) | - |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=NC=N2)C3=CC=C(C=C3)[O-] | (Predicted) |
The 1,2,4-Triazole Scaffold: A Privileged Core in Drug Discovery
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. It is classified as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of clinically approved drugs and biologically active compounds.[2][3] Its utility stems from its unique chemical properties:
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Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.
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Hydrogen Bonding Capability: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites and receptors.
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Dipolar Nature: The ring possesses a significant dipole moment, which can influence solubility and cell membrane permeability.
Derivatives of 1,2,4-triazole are known to exhibit a vast array of biological activities, including antifungal, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6] The introduction of specific substituents, such as the nitrophenyl and benzyl groups in the topic compound, is a key strategy for modulating this activity and tuning the molecule for a specific therapeutic purpose.[5]
Synthesis and Mechanistic Insights
While a specific, published synthesis for 4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole is not prominent, a reliable synthetic pathway can be designed based on well-established methods for creating 4,5-disubstituted-4H-1,2,4-triazoles.[7][8] The most chemically sound approach involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide intermediate.
Proposed Synthetic Workflow
The logical pathway proceeds through three key stages: formation of a hydrazide, conversion to a thiosemicarbazide, and final cyclization to the triazole-thiol, followed by an optional desulfurization step (not shown).
Caption: Figure 1. Proposed synthetic workflow for the 4-benzyl-3-(4-nitrophenyl)-1,2,4-triazole core.
Mechanistic Causality
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Stage 1 (Hydrazide Formation): This is a standard nucleophilic acyl substitution. Benzylhydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. A mild base like pyridine is employed to neutralize the HCl byproduct, driving the reaction to completion.
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Stage 2 (Thiosemicarbazide Synthesis): The formation of the thiosemicarbazide from the hydrazide and an isothiocyanate is a critical step. The reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate.
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Stage 3 (Cyclization): This is the key ring-forming step. In a strong basic medium (e.g., aqueous NaOH), the thiosemicarbazide undergoes deprotonation. The resulting anion then facilitates an intramolecular nucleophilic attack, followed by dehydration, to yield the stable, aromatic 1,2,4-triazole ring. This base-catalyzed cyclization is a robust and widely used method for synthesizing this heterocyclic system.[2][8] The initial product is a triazole-thiol. If the non-thiolated target compound is desired, a subsequent desulfurization step using an oxidizing agent (e.g., nitric acid) or Raney nickel would be required.
Exemplary Experimental Protocol
The following protocol is a predictive, step-by-step methodology derived from analogous syntheses reported in the literature.[2][6] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Objective: To synthesize 4-benzyl-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Step 1: Synthesis of Potassium 2-benzylhydrazine-1-carbodithioate
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Dissolve benzylhydrazine (0.1 mol) in cold, absolute ethanol (100 mL).
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To this stirred solution, add potassium hydroxide (0.1 mol) followed by the dropwise addition of carbon disulfide (0.1 mol) while maintaining the temperature below 10°C.
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Continue stirring for 2 hours.
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Filter the precipitated solid, wash with cold diethyl ether, and dry under vacuum.
Step 2: Synthesis of 4-Nitrobenzoic acid 2-(dithiocarboxy-benzyl-hydrazide)
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Suspend the potassium salt from Step 1 (0.08 mol) in water (150 mL).
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Add 4-nitrobenzoyl chloride (0.08 mol) portion-wise while stirring vigorously.
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Continue stirring for 3-4 hours at room temperature.
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Filter the resulting solid, wash thoroughly with water, and recrystallize from ethanol.
Step 3: Synthesis of 4-Benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol
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Reflux the hydrazide from Step 2 (0.05 mol) with a 10% aqueous solution of sodium hydroxide (100 mL) for 4-6 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid (HCl) to precipitate the product.
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Filter the solid, wash with water until neutral, and dry.
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Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure triazole-thiol product.
Predicted Characterization Data
For structural confirmation, the following spectroscopic signatures would be expected:
| Technique | Expected Observations |
| ¹H-NMR | - ~5.5 ppm (s, 2H): Singlet corresponding to the benzylic -CH₂- protons. - ~7.2-7.4 ppm (m, 5H): Multiplet for the protons of the benzyl phenyl ring. - ~7.8-8.3 ppm (m, 4H): Two doublets (AA'BB' system) for the protons of the 4-nitrophenyl ring. - ~13-14 ppm (br s, 1H): Broad singlet for the -SH proton (if the thiol is present), which is D₂O exchangeable. |
| FT-IR (cm⁻¹) | - ~3100-3000: Aromatic C-H stretching. - ~2600-2550: S-H stretching (if thiol is present). - ~1600: C=N stretching of the triazole ring. - ~1520 & ~1340: Asymmetric and symmetric N-O stretching of the nitro group. |
| Mass Spec (MS) | - [M]⁺•: Expected molecular ion peak at m/z 280 (for the desulfurized compound) or m/z 312 (for the thiol). - Key Fragments: Fragments corresponding to the loss of NO₂, the benzyl cation (m/z 91), and the nitrophenyl moiety.[9] |
Potential Biological Activity and Applications
The combination of the 1,2,4-triazole core with nitrophenyl and benzyl substituents suggests significant potential for biological activity.
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Antimicrobial and Antifungal Activity: The 1,2,4-triazole-3-thiol scaffold is a well-known pharmacophore for antimicrobial agents.[2] The presence of a nitroaromatic group can enhance this activity, as seen in many Schiff base derivatives of 1,2,4-triazoles which show potent efficacy against both Gram-positive and Gram-negative bacteria.[5]
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Antitrypanosomal Agents: Recent studies on 1,2,3-triazole isomers have shown that the 4-(4-nitrophenyl) scaffold is crucial for potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[10] It is plausible that this activity could extend to 1,2,4-triazole isomers, making this compound a candidate for screening in anti-parasitic assays.
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Anticancer Potential: Numerous 1,2,4-triazole derivatives have been investigated for their anticancer properties.[4] The mechanism often involves the inhibition of specific kinases or other enzymes crucial for cancer cell proliferation. The specific substitution pattern of the title compound makes it a novel candidate for inclusion in anticancer screening programs.
Conclusion
4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole represents a scientifically intriguing molecule that, while not extensively documented, can be synthesized through reliable and established chemical pathways. Its structure combines three key pharmacophores—the 1,2,4-triazole ring, a benzyl group, and a nitrophenyl moiety—that are independently associated with a wide spectrum of biological activities. This guide provides the necessary foundational knowledge, including a plausible synthetic route and predictive characterization data, to empower researchers in drug discovery and materials science to explore the potential of this and related compounds. Further investigation is warranted to fully elucidate its physicochemical properties and therapeutic potential.
References
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PubChem. 1-(4-Nitrobenzyl)-1H-1,2,4-triazole. National Center for Biotechnology Information. Available from: [Link]
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ChemSynthesis. 4-benzyl-3-methyl-5-phenyl-4H-1,2,4-triazole. Chemical Synthesis Database. Available from: [Link]
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